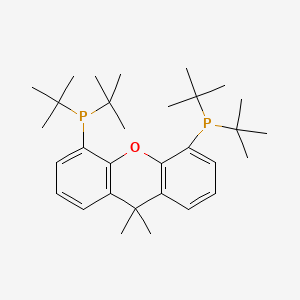

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene

Vue d'ensemble

Description

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene, also known as t-Bu-Xantphos, is a chemical compound with the molecular formula C31H48OP2 . It has a molecular weight of 498.67 .

Molecular Structure Analysis

The molecule contains a total of 84 bonds, including 36 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aromatic ether, and 2 phosphane .Physical And Chemical Properties Analysis

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene is a solid at room temperature. It has a melting point range of 153-157 °C . The compound has a molecular weight of 498.66 .Applications De Recherche Scientifique

t-Bu-Xantphos: A Comprehensive Analysis of Scientific Research Applications

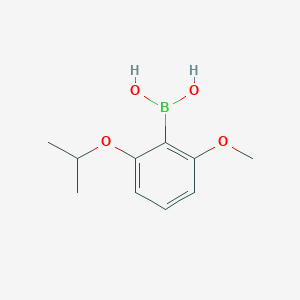

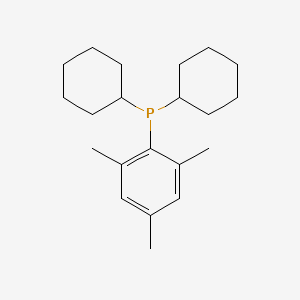

Catalysis in Cross-Coupling Reactions: t-Bu-Xantphos serves as an effective ligand in palladium-catalyzed cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. It is particularly useful in Suzuki-Miyaura and Stille coupling reactions, providing stability and efficiency to the catalytic process .

Alkenylzincation of Alkynes: This compound is utilized in cobalt-catalyzed alkenylzincation of unfunctionalized alkynes. The process involves the addition of an alkenylzinc species to an alkyne, enabling the formation of complex molecular structures .

Alkylboration of Alkenes: t-Bu-Xantphos is also employed in cobalt-catalyzed alkylboration of alkenes. This method allows for the direct addition of alkylboron compounds to alkenes, which is a valuable transformation in organic synthesis .

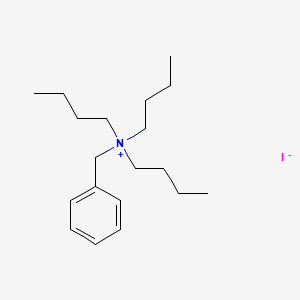

N-Alkylation of Amines: The compound finds application in palladium-catalyzed N-alkylation of amines using primary and secondary alcohols. This reaction is significant for the synthesis of various amine derivatives .

Buchwald Precatalysts Compatibility: It is compatible with G3 and G4 Buchwald precatalysts, enhancing stability and reducing byproduct formation in solution during coupling applications .

High-Throughput Experimentation: t-Bu-Xantphos can be utilized in high-throughput experimentation for developing catalytic reactions, which is essential for advancing organic synthesis research .

Mécanisme D'action

Target of Action

The primary target of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene, also known as t-Bu-Xantphos, is to act as a ligand in various metal-catalyzed reactions . It is used in the cobalt-catalyzed alkenylzincation of unfunctionalized alkynes and the cobalt-catalyzed alkylboration of alkenes .

Mode of Action

t-Bu-Xantphos interacts with its targets by binding to the metal catalysts used in the reactions. This interaction enhances the efficiency of the reactions and results in the formation of new compounds .

Biochemical Pathways

The affected pathways involve the catalytic cycles of the metal-catalyzed reactions. The presence of t-Bu-Xantphos influences these pathways by facilitating the formation of the desired products .

Pharmacokinetics

Its impact on bioavailability is significant in the context of these reactions, as it aids in the efficient conversion of reactants to products .

Result of Action

The molecular and cellular effects of t-Bu-Xantphos’s action are observed in the products of the reactions it catalyzes. For instance, it is used in the palladium-catalyzed N-alkylation of amines using primary and secondary alcohols, resulting in the formation of new alkylated amine compounds .

Propriétés

IUPAC Name |

ditert-butyl-(5-ditert-butylphosphanyl-9,9-dimethylxanthen-4-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48OP2/c1-27(2,3)33(28(4,5)6)23-19-15-17-21-25(23)32-26-22(31(21,13)14)18-16-20-24(26)34(29(7,8)9)30(10,11)12/h15-20H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIZANJFJXHMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C(C)(C)C)C(C)(C)C)OC3=C1C=CC=C3P(C(C)(C)C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584820 | |

| Record name | (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-tert-butylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene | |

CAS RN |

856405-77-1 | |

| Record name | (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-tert-butylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

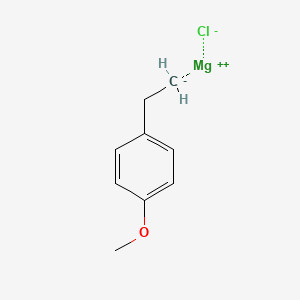

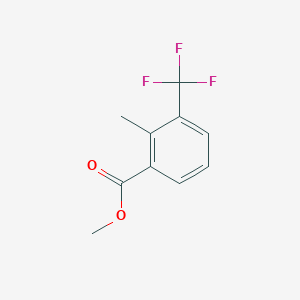

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes t-Bu-Xantphos unique compared to other diphosphine ligands in transition metal catalysis?

A: t-Bu-Xantphos distinguishes itself with its bulky tert-butyl substituents and rigid xanthene backbone. [] These structural features translate into a larger natural bite angle compared to similar ligands like Ph-Xantphos. [] This larger bite angle influences the reactivity and selectivity of the metal complexes it forms, often leading to enhanced catalytic activity. [, ] For example, in platinum-catalyzed direct amination reactions, t-Bu-Xantphos, despite its large bite angle, showed lower activity compared to Xantphos, highlighting that other factors like the substituents on the phosphorous atoms also play a crucial role. []

Q2: How does the oxygen atom in the xanthene backbone of t-Bu-Xantphos contribute to its coordination chemistry?

A: The oxygen atom can act as an additional donor to the metal center, leading to the formation of unique pincer complexes. [] This hemilabile behavior is observed with metals like rhodium and platinum. [] The trans influence of the oxygen donor atom was found to be dependent on the bridgehead atom in the xanthene backbone, with t-Bu-sixantphos < t-Bu-thixantphos < t-Bu-xantphos. []

Q3: Can you provide examples of reactions where t-Bu-Xantphos-metal complexes have demonstrated catalytic activity?

A: t-Bu-Xantphos has found applications in various catalytic transformations. For instance, a copper(I) alkoxide complex with t-Bu-Xantphos effectively catalyzes the alkynylation of trifluoromethyl ketones. [] Another example is the copper(I)-catalyzed intramolecular hydroamination of alkenes, where t-Bu-Xantphos-based catalysts facilitate the formation of pyrrolidine and piperidine derivatives with high efficiency. [] Additionally, a gold(I) chloride complex, tBuXantphosAuCl, showed promising activity in the catalytic transformation of the C-F bond of aromatic substrates to C-X (X = O, S, N) bonds. []

Q4: What is the significance of the longer Au-Cl bond length observed in the tBuXantphosAuCl complex?

A: The significantly longer Au-Cl bond in tBuXantphosAuCl compared to other gold complexes suggests a weaker bond. [] This weakening is attributed to the steric bulk of the t-Bu-Xantphos ligand and its influence on the coordination geometry around the gold center. [] This weaker Au-Cl bond potentially facilitates ligand exchange reactions, a crucial aspect of its catalytic activity. []

Q5: Have there been any investigations into the structural rigidity of t-Bu-Xantphos complexes under high pressure?

A: Single crystal X-ray diffraction studies on copper(I) and silver(I) complexes of t-Bu-Xantphos under ambient and elevated pressure conditions showed minimal structural changes with increasing pressure. [] This finding suggests a high degree of structural rigidity, a desirable property for potential applications in high-pressure catalytic processes.

Q6: Has t-Bu-Xantphos been explored in the context of halogen bonding interactions?

A: Interestingly, a study on a trans-dibromogold(III) t-Bu-Xantphos complex revealed the presence of attractive Br···Br interactions in the solid state. [] These interactions drive the self-assembly of the complex into infinite 1-dimensional chains. [] DFT calculations and topological analysis of the electron density further support the presence and significance of these halogen bonding interactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)

![5-Tert-butyl 2-methyl 6,7-dihydrooxazolo[5,4-C]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1591312.png)

![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)